![molecular formula C18H14N4O B2358191 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine CAS No. 478692-83-0](/img/structure/B2358191.png)
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of aminopyrimidines and derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a benzoxazole moiety and a methylphenyl group
Preparation Methods
The synthesis of 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Moiety: The initial step involves the formation of the benzoxazole ring through a cyclization reaction of an appropriate precursor.
Attachment of Methylphenyl Group: The methylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a series of condensation reactions, typically involving ammonium thiocyanate and benzylidene acetones.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitrypanosomal and antiplasmodial agent, making it a candidate for the development of new treatments for diseases such as sleeping sickness and malaria.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine-protein kinase pim-1, a key enzyme involved in cell proliferation and survival . This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and induction of apoptosis in certain cancer cells.
Comparison with Similar Compounds
4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: This compound shares a similar pyrimidine structure but differs in the substitution pattern on the phenyl ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also contain a pyrimidine ring but are fused with a pyrazole ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-11-2-4-12(5-3-11)17-14-10-13(6-7-16(14)22-23-17)15-8-9-20-18(19)21-15/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQXGHPTBZQCAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
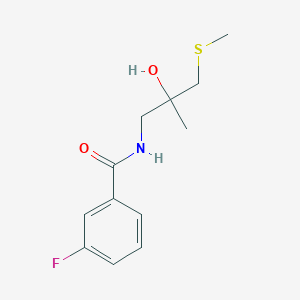
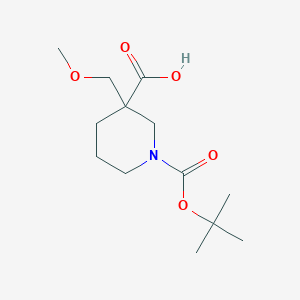
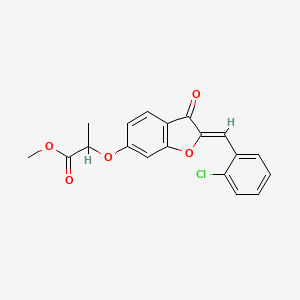
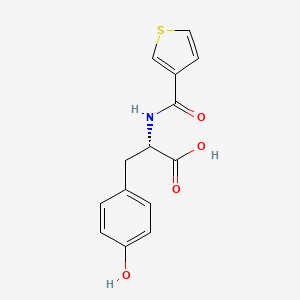

![2-(4-chlorophenoxy)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)
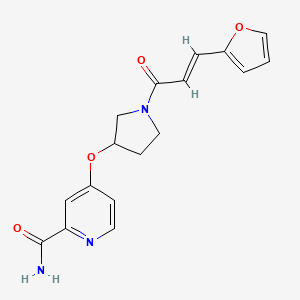
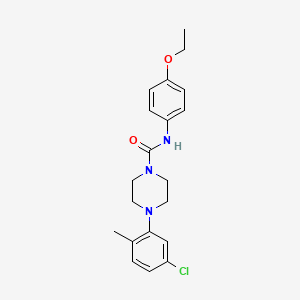
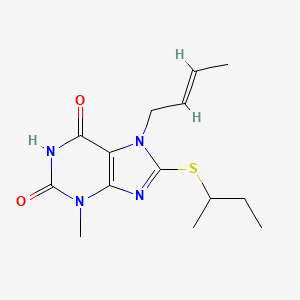


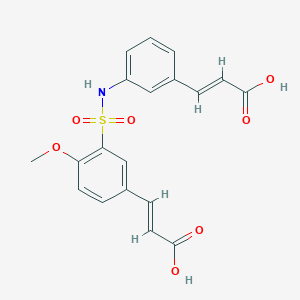
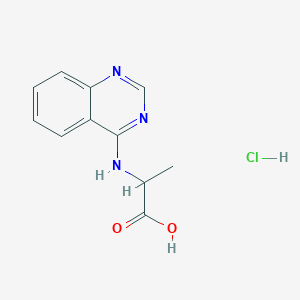
![ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)
